methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate
Overview
Description
Scientific Research Applications
Indole Synthesis
Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is related to the broader chemical category of indole derivatives, which are pivotal in organic synthesis. The synthesis of indoles, including compounds like this compound, has been a significant area of interest due to the indole ring's prevalence in natural alkaloids and pharmaceutical compounds. A comprehensive classification of indole synthesis methods provides insight into the diverse strategies employed in constructing the indole nucleus. This classification is instrumental in guiding the development of new synthetic routes and understanding existing ones, highlighting the chemical versatility and importance of indole derivatives in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).
Fluorescent Chemosensors
Research into 4-methyl-2,6-diformylphenol (DFP) derivatives, closely related to this compound, has uncovered their potential as fluorescent chemosensors. These compounds can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This capability underscores the importance of such derivatives in developing novel detection methods for environmental monitoring, clinical diagnostics, and chemical sensing applications (Roy, 2021).
Mechanism of Action
Target of Action
“Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Future Directions
Indole derivatives are a promising area of research in drug discovery due to their diverse pharmacological activities . Future research could involve synthesizing and testing various indole derivatives, including “methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate”, for potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)7-6-12(15)14-9-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVNVWATJUROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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